

# The Pivotal Role of Dimethylolurea in Amino Resin Synthesis: A Technical Guide

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#### Introduction

**Dimethylolurea**, also known as 1,3-bis(hydroxymethyl)urea, is a critical organic intermediate in the production of amino resins, particularly urea-formaldehyde (UF) resins.[1][2] These thermosetting resins are extensively utilized as adhesives in the manufacturing of particleboard, plywood, and other wood composites, as well as in coatings, molding compounds, and textile finishing.[1][3][4] The formation of **dimethylolurea** is a foundational step that dictates the subsequent polymerization process and ultimately defines the structural and performance characteristics of the final cured resin, such as mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides an in-depth examination of **dimethylolurea**'s role, covering its synthesis, reaction pathways, and the experimental protocols for its formation and subsequent polymerization.

## **Synthesis and Reaction Mechanisms**

The industrial production of urea-formaldehyde resins is typically a two-stage process. The first stage involves the addition reaction of urea and formaldehyde, known as methylolation or hydroxymethylation, which is followed by a second stage of acid-catalyzed condensation or polymerization.[4][5] **Dimethylolurea** is the primary product of the initial addition stage.

# Stage 1: Formation of Dimethylolurea (Addition Reaction)



The synthesis of **dimethylolurea** occurs through the reaction of urea with two molar equivalents of formaldehyde. This reaction is typically carried out under neutral to alkaline pH conditions (pH 7.5–9.5) and at elevated temperatures, generally between 70°C and 100°C.[6] [7][8][9] The alkaline environment catalyzes the addition of the electrophilic formaldehyde to the nucleophilic nitrogen atoms of the urea molecule.[4][10]

The reaction proceeds stepwise. Initially, one molecule of formaldehyde reacts with urea to form monomethylolurea. With a sufficient molar ratio of formaldehyde to urea (typically 2:1 or higher), a second formaldehyde molecule reacts with the remaining -NH group to yield **dimethylolurea**.[10][11] Depending on the reaction conditions, small quantities of trimethylolurea may also be formed.[5][7] The formation of **dimethylolurea** from urea and formaldehyde is a reversible equilibrium reaction.[12]

Caption: Synthesis pathway for **Dimethylolurea** formation.

# Stage 2: Polymerization of Dimethylolurea (Condensation Reaction)

Once **dimethylolurea** and other methylolureas are formed, the reaction mixture is acidified (typically to a pH of 4.5-5.0) to initiate the condensation stage.[5][8] In this phase, the **dimethylolurea** molecules, acting as monomers, polymerize to form a three-dimensional, cross-linked network.[3]

The condensation reactions involve the reactive hydroxymethyl (-CH<sub>2</sub>OH) groups of **dimethylolurea** reacting with the amino (-NH) groups of other urea or methylolurea molecules. These reactions lead to the formation of two primary types of linkages:

- Methylene bridges (-CH<sub>2</sub>-): Formed by the reaction between a hydroxymethyl group and an amino group, eliminating a molecule of water. This is the more stable and predominant linkage in the final resin.[13][14]
- Dimethylene ether bridges (-CH<sub>2</sub>-O-CH<sub>2</sub>-): Formed by the reaction between two hydroxymethyl groups, also with the elimination of water. These ether linkages are less stable and can rearrange to form more stable methylene bridges, releasing formaldehyde in the process.[14]



The bifunctional nature of **dimethylolurea**, with its two reactive hydroxymethyl groups, allows it to act as a cross-linking agent, leading to the formation of a rigid, insoluble, and infusible thermoset polymer.[11] The extent of this cross-linking determines the final properties of the resin.

Caption: Condensation of **Dimethylolurea** to form UF resin.

## **Quantitative Data**

The properties of **dimethylolurea** and the conditions for amino resin synthesis are critical for controlling the final product characteristics.

Table 1: Physical and Chemical Properties of Dimethylolurea

Property	Value	Reference
CAS Number	140-95-4	[1]
Appearance	White crystalline powder	[2]
Melting Point	125 °C (decomposes)	[2]
Water Solubility	150 g/L	[2]
Density	1.34 g/cm <sup>3</sup>	[2]
Storage Temperature	2-8 °C	[2]

Table 2: Typical Reaction Parameters for Urea-Formaldehyde Resin Synthesis



Parameter	Stage 1: Addition (Methylolation)	Stage 2: Condensation (Polymerization)	Reference
Formaldehyde:Urea Molar Ratio	1.5:1 to 2.5:1	Final ratio adjusted to 1.05:1 to 1.8:1 by adding more urea	[7][9][15]
рН	7.5 - 9.5 (Alkaline)	4.5 - 5.0 (Acidic)	[8][9]
Temperature	70 - 100 °C	80 °C to reflux	[8][15][16]
Reaction Time	1 - 3 hours	15 minutes - 1 hour (until desired viscosity is reached)	[8][9][15]
Catalyst	NaOH or other bases	Lactic acid, H <sub>2</sub> SO <sub>4</sub> , or other acids	[6][8]

## **Experimental Protocols**

The following sections detail generalized laboratory protocols for the synthesis of **dimethylolurea** and its subsequent polymerization into a urea-formaldehyde resin.

## **Protocol for Dimethylolurea Synthesis**

This protocol focuses on the preparation of the intermediate under alkaline conditions.

Materials and Equipment:

- Urea (6.0 g, 0.1 mol)
- Formaldehyde solution (37% w/v, 16.2 mL, ~0.2 mol)
- Sodium hydroxide (2M solution) or Sodium dihydrogen phosphate (0.2 g)
- Reaction kettle or three-necked flask (500 mL)
- Mechanical stirrer



- Heating mantle
- pH meter or universal indicator paper
- Reflux condenser

#### Procedure:

- Charge the reaction kettle with 16.2 mL of formaldehyde solution.[16]
- Adjust the pH of the formaldehyde solution to between 7.5 and 8.0 using the 2M NaOH solution.[8]
- Add 6.0 g of urea to the formaldehyde solution while stirring.[16]
- Heat the mixture to 70-80°C using the heating mantle and maintain reflux with vigorous stirring.[7][16]
- Continue the reaction for 1 to 2 hours to ensure the formation of dimethylolurea.[16]
- After the reaction period, the resulting solution contains **dimethylolurea** and can be used directly for the next stage or cooled to isolate the product.[9] For isolation, the system is often cooled, leading to the precipitation of white, solid **dimethylolurea**, which can then be filtered, washed with ethanol and deionized water, and dried.[9]

## **Protocol for Urea-Formaldehyde Resin Polymerization**

This protocol describes the acid-catalyzed condensation of the prepared **dimethylolurea** solution.

### Materials and Equipment:

- Dimethylolurea solution (from Protocol 3.1)
- Lactic acid or dilute sulfuric acid (0.5N)
- Reaction kettle with stirrer, heating mantle, and reflux condenser
- Viscometer



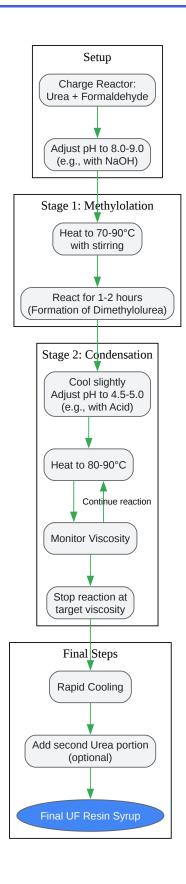




#### Procedure:

- Begin with the hot **dimethylolurea** solution prepared in the previous step.
- Cool the solution slightly and carefully add acid (e.g., lactic acid or 0.5N H<sub>2</sub>SO<sub>4</sub>) dropwise to adjust the pH to between 4.5 and 5.0.[6][8]
- Increase the temperature and maintain the reaction at 80-90°C.[8]
- Monitor the reaction progress by periodically measuring the viscosity of the mixture. The condensation reaction will cause a gradual increase in viscosity as the polymer chains grow.
- Continue the reaction until a predetermined target viscosity is achieved. The reaction is highly exothermic and proceeds rapidly under acidic conditions.[5][6]
- Once the desired viscosity is reached, rapidly cool the mixture to room temperature to quench the polymerization.
- A second portion of urea is often added at this stage to scavenge any remaining free formaldehyde and adjust the final molar ratio, enhancing the stability and performance of the resin.[7]
- The final product is a viscous, water-soluble urea-formaldehyde resin syrup, which can be stored before its application and subsequent curing with a hardener (e.g., ammonium chloride).





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Caption: Experimental workflow for UF resin production.



### Conclusion

**Dimethylolurea** is not merely a transient species but a cornerstone intermediate in the synthesis of urea-formaldehyde resins. Its formation in the initial alkaline addition stage provides the essential bifunctional monomers required for the subsequent acid-catalyzed polymerization. The structure and concentration of **dimethylolurea** directly influence the cross-linking density and, consequently, the performance of the final thermoset polymer. A thorough understanding and precise control of the reaction conditions that govern the formation and condensation of **dimethylolurea** are paramount for researchers and manufacturers aiming to tailor the properties of amino resins for specific industrial applications.

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